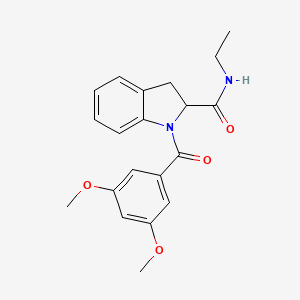

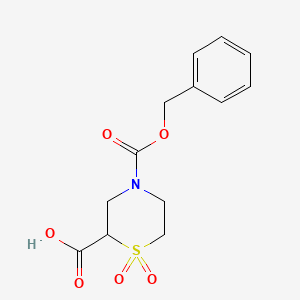

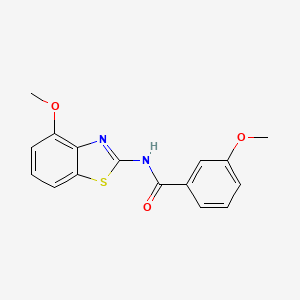

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CMPD1 and is a potent inhibitor of the enzyme NADPH oxidase 4 (NOX4). This enzyme is known to play a critical role in the production of reactive oxygen species (ROS) in various cell types, and its inhibition has been linked to a range of physiological and pathological processes.

Aplicaciones Científicas De Investigación

Environmental Monitoring

A method was developed for the determination of selected maize and grain herbicides, including their transformation products, in environmental waters. This procedure, which combines solid-phase extraction with liquid chromatography–tandem mass spectrometry, demonstrates the importance of monitoring environmental contaminants and their by-products to assess their ecological impact. The methodology is capable of identifying and quantifying polar and acidic herbicides at sub-100 ng/L levels, underscoring its utility in tracking environmental pollution and ensuring water quality (Laganà et al., 2002).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety aims to develop antibacterial agents. These compounds have been found to possess high activities, suggesting their potential in combating bacterial infections. This exploration into sulfonamide chemistry broadens the scope of antimicrobial drug development, providing a foundation for the synthesis of new agents that could address the rising challenge of antibiotic resistance (Azab et al., 2013).

Anticancer and Radiosensitizing Agents

Sulfonamide derivatives were synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. Compounds demonstrated higher activity than doxorubicin, a standard in cancer treatment, in inhibiting the growth of human tumor liver cell lines. These findings indicate the promising role of sulfonamide derivatives in enhancing the efficacy of radiotherapy and chemotherapy, offering new avenues for cancer treatment (Ghorab et al., 2015).

Development of Analytical Methods

The development of an enzyme-linked immunosorbent assay (ELISA) for the quantitation of metosulam, a herbicide, in soil and water samples highlights the application of sulfonamide derivatives in environmental analysis. This method allows for accurate, precise, and cost-effective detection of herbicide levels, facilitating the monitoring of agricultural chemical residues in the environment and ensuring compliance with safety standards (Parnell & Hall, 1998).

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S/c1-8-10(15)6-5-7-11(8)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELNTKXWSQFXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

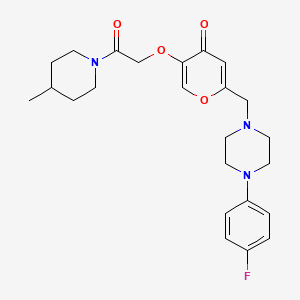

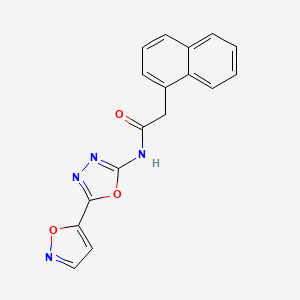

![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)

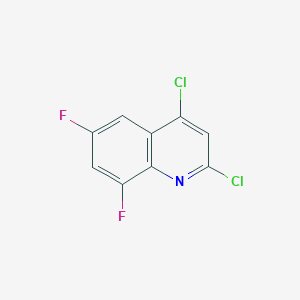

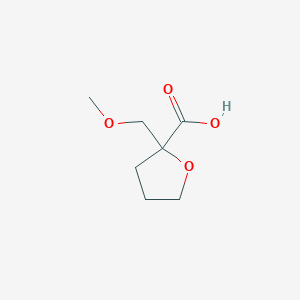

![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)

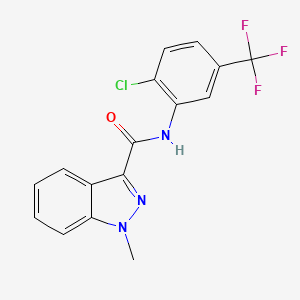

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)